Nortilidine is derived from tilidine, a prodrug that undergoes metabolic conversion in the body. The classification of nortilidine falls under the category of synthetic opioids, specifically within the phenylpiperidine class. Its pharmacological activity is closely related to its ability to bind to opioid receptors, thereby influencing pain perception and response.
The synthesis of (+)-nortilidine typically involves the N-demethylation of tilidine, which can be achieved through various chemical reactions. Key methods include:
In industrial settings, the production of nortilidine adheres to strict quality control measures to ensure high purity and consistency. Facilities are equipped to handle controlled substances safely and effectively.
The molecular formula of (+)-nortilidine is C_19H_25N, with a molecular weight of approximately 281.42 g/mol. The compound features a piperidine ring linked to a phenyl group, which is characteristic of many opioids. The stereochemistry at the nitrogen atom is crucial for its biological activity, as it influences receptor binding affinity.
(+)-Nortilidine participates in various chemical reactions:
These reactions are essential for understanding the compound's reactivity and potential modifications for therapeutic use.
The mechanism of action of (+)-nortilidine primarily involves its interaction with opioid receptors in the central nervous system. Upon binding to these receptors, nortilidine modulates pain signals by inhibiting neurotransmitter release and altering pain perception pathways.
Studies have shown that after administration, nortilidine exhibits a lower volume of distribution compared to tilidine, indicating a more localized effect within systemic circulation . The pharmacokinetic profile reveals that approximately two-thirds of administered tilidine converts into nortilidine, emphasizing its role as an active metabolite.
(+)-Nortilidine has several applications across various fields:
(+)-Nortilidine, pharmacologically known as the dextrorotatory enantiomer of nortilidine, is defined by the systematic IUPAC name:(1R,2S)-ethyl 2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate [1] [6].
This nomenclature specifies:
Molecular Formula: C₁₆H₂₁NO₂Molecular Weight: 259.349 g/mol [1].
Structural Features:
Stereochemical Definitions
Pharmacological Significance of Chirality
The (1R,2S)-enantiomer displays distinct biological activities:
In contrast, racemic nortilidine’s net effect is the sum of both enantiomers’ activities. The (1S,2R)-enantiomer lacks significant NMDA antagonism or DRI, diluting the overall efficacy of the racemate [1] [7].
Table 1: Stereochemical and Functional Comparison
Property | (1R,2S)-(+)-Nortilidine | Racemic Nortilidine |
---|---|---|
Optical Rotation | Dextrorotatory (+) | Optically inactive |
NMDA Antagonism | Yes | Reduced (50% activity) |
Dopamine Reuptake Inhibition | Yes | Partial |
Receptor Selectivity | Dual-action (opioid/NMDA/DRI) | Dominated by opioid effects |
Key Properties
Table 2: Physicochemical Profile
Property | Value | Method/Comment |
---|---|---|
Molecular Formula | C₁₆H₂₁NO₂ | Empirical formula |
Molecular Weight | 259.349 g/mol | Calculated from atomic masses |
log P | ~2.5 | Predicted (Lipinski’s rule) |
Aqueous Solubility | Low (<1 mg/mL) | Estimated from structure |
Melting Point | Not reported | Requires experimental data |
Drug-Likeness Assessment
(+)-Nortilidine adheres to Lipinski’s "rule of five" criteria:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7